CAY10498 CAY10498 The A1, A2A, A2B, and A3 adenosine receptors (ARs) are ubiquitous G protein-coupled receptors. The four AR subtypes have been implicated in several areas of therapeutic interest such as stroke and other ischemic conditions, as well as inflammation, neurodegenerative diseases, diabetes, and sleep regulation. A3 AR antagonists are of interest as therapeutic agents in glaucoma agents and inflammation. CAY10498 is a potent and selective A3 AR antagonist exhibiting a Ki of 37 nM with 60 and 200-fold selectivity over A1 and A2A adenosine receptors, respectively. CAY10498 is also a structural analog of reversine, a dedifferentiation agent of embryonic progenitor cells. However, no dedifferentiation effects or any connection between A3 AR antagonism and dedifferentiation have been demonstrated.
Brand Name: Vulcanchem
CAS No.: 863202-33-9
VCID: VC0042810
InChI: InChI=1S/C18H20N6/c1-2-4-13(5-3-1)21-18-23-16-15(19-10-20-16)17(24-18)22-14-9-11-6-7-12(14)8-11/h1-5,10-12,14H,6-9H2,(H3,19,20,21,22,23,24)
SMILES: C1CC2CC1CC2NC3=NC(=NC4=C3NC=N4)NC5=CC=CC=C5
Molecular Formula: C18H20N6
Molecular Weight: 320.4

CAY10498

CAS No.: 863202-33-9

Reference Standards

VCID: VC0042810

Molecular Formula: C18H20N6

Molecular Weight: 320.4

CAY10498 - 863202-33-9

CAS No. 863202-33-9
Product Name CAY10498
Molecular Formula C18H20N6
Molecular Weight 320.4
IUPAC Name 6-N-(2-bicyclo[2.2.1]heptanyl)-2-N-phenyl-7H-purine-2,6-diamine
Standard InChI InChI=1S/C18H20N6/c1-2-4-13(5-3-1)21-18-23-16-15(19-10-20-16)17(24-18)22-14-9-11-6-7-12(14)8-11/h1-5,10-12,14H,6-9H2,(H3,19,20,21,22,23,24)
Standard InChIKey SLLSODGWHDUMRG-UHFFFAOYSA-N
SMILES C1CC2CC1CC2NC3=NC(=NC4=C3NC=N4)NC5=CC=CC=C5
Description The A1, A2A, A2B, and A3 adenosine receptors (ARs) are ubiquitous G protein-coupled receptors. The four AR subtypes have been implicated in several areas of therapeutic interest such as stroke and other ischemic conditions, as well as inflammation, neurodegenerative diseases, diabetes, and sleep regulation. A3 AR antagonists are of interest as therapeutic agents in glaucoma agents and inflammation. CAY10498 is a potent and selective A3 AR antagonist exhibiting a Ki of 37 nM with 60 and 200-fold selectivity over A1 and A2A adenosine receptors, respectively. CAY10498 is also a structural analog of reversine, a dedifferentiation agent of embryonic progenitor cells. However, no dedifferentiation effects or any connection between A3 AR antagonism and dedifferentiation have been demonstrated.
Synonyms 2-phenyl-amino-N6-endo-norbornyladenine
Reference 1.Perreira, M.,Jiang, J.k.,Klutz, A.M., et al. /Reversine/ and its 2-substituted adenine derivatives as potent and selective A3 adenosine receptor antagonists. Journal of Medicinal Chemistry 48, 4910-4918 (2005).
PubChem Compound 53394567
Last Modified Nov 11 2021
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